molecular formula C11H16O2 B8655921 1-Hydroxy-4-isopentoxybenzene

1-Hydroxy-4-isopentoxybenzene

Cat. No.: B8655921
M. Wt: 180.24 g/mol
InChI Key: VJLDTDYNROMFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-4-isopentoxybenzene is a phenolic ether derivative of research interest. The compound features a benzene ring substituted with a hydroxy group (-OH) and an isopentyloxy chain (-O-CH2-CH2-CH(CH3)2), a structure known to influence physical properties like lipophilicity . This structural motif is found in various synthetic and natural compounds, including fragrance ingredients like isoamyl salicylate . Research Applications and Value: While specific studies on 1-Hydroxy-4-isopentoxybenzene are not extensively documented, its structure suggests potential utility in several research fields. It may serve as a biochemical building block or a model compound in environmental degradation studies, particularly for investigating the fate of phenolic derivatives . Researchers might also explore its potential interactions in biological systems or its use in synthetic organic chemistry as an intermediate. Handling and Safety: Specific safety data for 1-Hydroxy-4-isopentoxybenzene is not currently available. As with many organic solvents and aromatic compounds, appropriate precautions should be taken . Handling should occur in a well-ventilated area, such as a fume hood, with the use of personal protective equipment (PPE) including gloves and safety glasses. Researchers should consult relevant safety databases for the most current hazard information. Product Information: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The available stock, purity specifications, and analytical data (such as NMR and MS spectra) can be provided upon inquiry. Please contact us for detailed information, pricing, and shipment options.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(3-methylbutoxy)phenol

InChI

InChI=1S/C11H16O2/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9,12H,7-8H2,1-2H3

InChI Key

VJLDTDYNROMFED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Hydroxy 4 Isopentoxybenzene

Strategies for the Construction of the 1-Hydroxy-4-isopentoxybenzene Molecular Scaffold

The synthesis of 1-Hydroxy-4-isopentoxybenzene, also known as 4-isopentyloxyphenol, primarily involves the formation of an ether linkage to a hydroquinone (B1673460) scaffold. Various strategies have been developed to achieve this, focusing on regioselectivity and efficiency.

Etherification Reactions for the Introduction of the Isopentoxy Moiety

The most direct method for synthesizing 1-Hydroxy-4-isopentoxybenzene is through the etherification of hydroquinone. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group on hydroquinone to form a phenoxide, which then acts as a nucleophile to attack an isoamyl halide (e.g., isoamyl bromide or chloride). wikipedia.org

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to facilitate the formation of the more nucleophilic phenoxide ion. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed. researchgate.net

A significant challenge in the etherification of hydroquinone is controlling the regioselectivity. Since hydroquinone has two hydroxyl groups, the reaction can potentially yield three products: the desired mono-ether (1-Hydroxy-4-isopentoxybenzene), the di-ether (1,4-diisopentoxybenzene), and unreacted hydroquinone. To favor the formation of the mono-ether, the stoichiometry of the reactants is carefully controlled, typically by using an excess of hydroquinone relative to the isoamyl halide.

Modified Mitsunobu conditions have also been explored for the etherification of hydroquinone, offering an alternative to the traditional Williamson synthesis. researchgate.net

Regioselective Alkylation of Hydroxybenzene Derivatives

Achieving regioselectivity in the alkylation of hydroquinone derivatives is a key focus in synthetic strategies. researchgate.net The challenge lies in selectively alkylating one of the two hydroxyl groups. researchgate.net One approach involves using protecting groups to block one of the hydroxyl groups, directing the alkylation to the desired position. After the etherification, the protecting group is removed to yield the mono-substituted product.

Another strategy to enhance regioselectivity is to take advantage of the different acidities of the two hydroxyl groups in substituted hydroquinones. However, in the case of unsubstituted hydroquinone, both hydroxyl groups are chemically equivalent, making statistical control of the product distribution more prevalent.

Research has shown that the choice of the alkylating agent, base, and reaction conditions can influence the ratio of mono- to di-alkylated products. researchgate.net For instance, using a bulky alkylating agent might sterically hinder the second alkylation, thereby increasing the yield of the mono-ether. The development of new catalytic systems, including ionic liquids and solid acid or basic catalysts, is an active area of research to improve the selectivity of O-alkylation of phenols and dihydric phenols like hydroquinone. researchgate.net

Approaches involving Phenol (B47542) Formation from Precursors (e.g., from allyloxybenzenes via Claisen rearrangement and subsequent derivatization)

An alternative synthetic route to 1-Hydroxy-4-isopentoxybenzene involves the formation of the phenol group from a precursor molecule. One such method is the Claisen rearrangement, a scirp.orgscirp.org-sigmatropic rearrangement of an allyl phenyl ether. scirp.orgwikipedia.orgorganic-chemistry.org In this approach, an allyloxybenzene derivative is heated, causing the allyl group to migrate from the oxygen to an ortho-position on the aromatic ring, forming an ortho-allylphenol. scirp.orgwikipedia.org

If both ortho-positions are blocked, the rearrangement can occur at the para-position. wikipedia.orgorganic-chemistry.org Subsequent chemical modifications of the rearranged product would be necessary to introduce the isopentoxy group and form the final product. The Claisen rearrangement is a powerful tool for carbon-carbon bond formation and can be a key step in multi-step syntheses of substituted phenols. researchgate.net The reaction conditions, such as the solvent and temperature, can significantly influence the outcome and can even lead to intermolecular rearrangements. scirp.orgscirp.org

Multi-Step Synthetic Pathways for Substituted Aromatic Systems

The synthesis of 1-Hydroxy-4-isopentoxybenzene can also be accomplished through multi-step pathways, particularly when starting from more complex or readily available substituted aromatic compounds. google.com These pathways offer flexibility in introducing various functional groups and controlling the final structure of the molecule.

For instance, a synthesis could start with a halogenated phenol, where the halogen acts as a leaving group for a nucleophilic aromatic substitution reaction with an isopentoxide. google.com Alternatively, a starting material with a different functional group could be chemically transformed in a series of steps to yield the desired 4-isopentyloxyphenol structure. These multi-step syntheses often involve a combination of fundamental organic reactions such as electrophilic aromatic substitution, nucleophilic substitution, and functional group interconversions. youtube.com

Functional Group Interconversions and Derivatization of the Aromatic Ring

The aromatic ring of 1-Hydroxy-4-isopentoxybenzene is susceptible to various functional group interconversions and derivatization reactions, primarily through electrophilic aromatic substitution. The hydroxyl and isopentoxy groups are both activating, ortho-, para-directing groups, which influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing substituents onto an aromatic ring. rahacollege.co.insinica.edu.twyoutube.commasterorganicchemistry.com In the case of 1-Hydroxy-4-isopentoxybenzene, the electron-donating nature of the hydroxyl and isopentoxy groups makes the aromatic ring highly activated towards electrophiles. organicchemistrytutor.com The substitution will preferentially occur at the positions ortho to the activating groups.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: The introduction of a halogen (chlorine, bromine, or iodine) onto the aromatic ring can be achieved using various halogenating agents. wikipedia.orgsigmaaldrich.comchemistrytalk.orgtcichemicals.comyoutube.com The reaction typically proceeds in the presence of a Lewis acid catalyst for less reactive halogens. Given the activating nature of the substituents, the reaction is expected to be facile.

Nitration: The introduction of a nitro group (-NO2) is accomplished using a mixture of nitric acid and sulfuric acid. rsc.orgmasterorganicchemistry.comyoutube.com The resulting nitrated derivative can be a precursor for the synthesis of other functional groups, such as an amino group, through reduction.

Formylation: A formyl group (-CHO) can be introduced onto the aromatic ring through various formylation reactions, such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. wikipedia.org Ortho-formylation of phenols is a common transformation. orgsyn.org

Below is a table summarizing potential electrophilic aromatic substitution reactions on 1-Hydroxy-4-isopentoxybenzene:

Reaction TypeReagentsPotential Product(s)
BrominationBr₂ / FeBr₃2-Bromo-4-isopentyloxyphenol
NitrationHNO₃ / H₂SO₄2-Nitro-4-isopentyloxyphenol
Formylatione.g., MgCl₂, Et₃N, paraformaldehyde2-Formyl-4-isopentyloxyphenol

Modifications of the Hydroxyl Group (e.g., esterification, subsequent etherification)

The phenolic hydroxyl group of 1-hydroxy-4-isopentoxybenzene is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Two common modifications are esterification and subsequent etherification.

Esterification: Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. byjus.com This transformation is typically catalyzed by an acid, such as sulfuric acid, and often requires heat to proceed. byjus.com The reaction converts the phenolic hydroxyl group into an ester linkage, which can alter the compound's physical and chemical properties. For example, the reaction of 1-hydroxy-4-isopentoxybenzene with acetic anhydride (B1165640) would yield 4-isopentoxyphenyl acetate (B1210297). The rate of esterification can be influenced by factors such as the molecular weight of the alcohol and steric hindrance around the hydroxyl group. researchgate.net

Subsequent Etherification: While 1-hydroxy-4-isopentoxybenzene is already an ether, the phenolic hydroxyl group can be further etherified. This reaction, typically a Williamson ether synthesis, involves deprotonating the hydroxyl group with a base (like sodium hydride or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a new ether linkage. This process would convert 1-hydroxy-4-isopentoxybenzene into a 1,4-dialkoxybenzene derivative. For instance, methylation of the hydroxyl group would yield 1-isopentoxy-4-methoxybenzene. The synthesis of various alkyl phenyl ethers can be achieved using reagents like cesium carbonate. googleapis.com

Below is a table summarizing typical conditions for these transformations.

TransformationReagent(s)Catalyst/ConditionsProduct Type
Esterification Carboxylic Acid (R-COOH)Acid catalyst (e.g., H₂SO₄), HeatPhenyl Ester
Acid Anhydride ((RCO)₂O)Base or Acid CatalystPhenyl Ester
Acid Chloride (R-COCl)Base (e.g., Pyridine)Phenyl Ester
Etherification Alkyl Halide (R'-X)Base (e.g., K₂CO₃, NaH)Di-alkoxybenzene

Ortho- and Para-Directed Chemical Reactivity

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. Both the hydroxyl (-OH) group and the isopentoxy (-OCH₂CH₂CH(CH₃)₂) group are activating groups and ortho-, para-directors. masterorganicchemistry.com This is because the oxygen atom in each group has lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density at the ortho and para positions. quora.comlibretexts.org This increased nucleophilicity makes these positions more susceptible to attack by an electrophile. quora.com

The hydroxyl group is a powerful activating group, generally having a stronger directing effect than an alkoxy group. Therefore, in electrophilic aromatic substitution reactions of 1-hydroxy-4-isopentoxybenzene, the incoming electrophile will be directed primarily to the positions ortho to the hydroxyl group (positions 2 and 6). The para position is already occupied by the isopentoxy group.

This directing effect is crucial in reactions such as:

Nitration: Reaction with nitric acid and sulfuric acid would yield primarily 2-nitro-4-isopentoxy-1-hydroxybenzene.

Halogenation: Reaction with Br₂ in a suitable solvent would yield 2-bromo-4-isopentoxy-1-hydroxybenzene.

Friedel-Crafts Alkylation/Acylation: These reactions are often complicated by the fact that the Lewis acid catalyst can coordinate with the oxygen of the hydroxyl group. However, under specific conditions, acylation could occur at the ortho position.

Azo Coupling: The reaction with a diazonium salt, an electrophile, would occur at the position para to the hydroxyl group if it were available; since it is blocked, substitution happens at the ortho position, though para coupling is generally preferred to minimize steric hindrance. researchgate.net

The table below illustrates the directing influence of the substituents.

SubstituentTypeInductive EffectResonance EffectDirecting Influence
-OH (Hydroxyl) Activating-I (Withdrawing)+M (Donating)Ortho, Para
-OR (Isopentoxy) Activating-I (Withdrawing)+M (Donating)Ortho, Para

Synthesis of Isotopically Labeled 1-Hydroxy-4-isopentoxybenzene Analogs (e.g., ¹³C-labeled derivatives)

The synthesis of isotopically labeled compounds is essential for various studies, including metabolic tracking and mechanistic investigations using techniques like NMR spectroscopy and mass spectrometry. unimi.it A ¹³C-labeled analog of 1-hydroxy-4-isopentoxybenzene can be prepared through several synthetic routes, typically starting with a commercially available labeled precursor.

A plausible strategy would involve a Williamson ether synthesis using a labeled reactant. For example, one could introduce a ¹³C label into the isopentoxy side chain or the benzene ring.

Strategy 1: Labeling the Isopentoxy Side Chain This can be achieved by synthesizing a ¹³C-labeled isopentyl halide. For instance, starting from a labeled precursor like ¹³C-methyl iodide, one could build the isopentyl skeleton through a series of Grignard reactions and subsequent conversions to the halide.

Strategy 2: Labeling the Benzene Ring A more direct approach involves using a ring-labeled starting material. For example, commercially available hydroquinone-¹³C₆ could be used. The synthesis would then proceed via a selective mono-etherification.

A hypothetical synthetic pathway for a ring-labeled analog is outlined below.

StepDescriptionReactantsConditionsProduct
1 Mono-etherification Hydroquinone-¹³C₆, Isopentyl bromideBase (e.g., K₂CO₃), Solvent (e.g., Acetone)1-Hydroxy-4-isopentoxybenzene-¹³C₆

This method relies on controlling the stoichiometry to favor the mono-alkylated product over the di-alkylated byproduct. Purification would be achieved using techniques like column chromatography. This approach is analogous to syntheses where phenols are alkylated to produce ethers. google.com General methods for introducing ¹³C labels often involve using simple labeled building blocks like K¹³CN. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Hydroxy 4 Isopentoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-resolution ¹H (proton) and ¹³C NMR spectra provide the foundational information for the structural assignment of 1-Hydroxy-4-isopentoxybenzene.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the protons of the isopentoxy chain, and the phenolic hydroxyl proton. The aromatic region typically displays an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing as two sets of doublets. The signals for the isopentoxy group include a triplet for the methylene (B1212753) group attached to the ether oxygen (O-CH₂), a multiplet for the adjacent methylene group (CH₂), a multiplet for the methine proton (CH), and a doublet for the two terminal methyl groups. The phenolic hydroxyl proton usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows distinct signals for each unique carbon atom in the molecule. For 1-Hydroxy-4-isopentoxybenzene, this results in nine expected signals: four for the aromatic carbons and five for the carbons of the isopentoxy side chain. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and isopentoxy groups. The carbons directly attached to the oxygen atoms (C1 and C4) are shifted downfield, while the other aromatic carbons appear at higher field strengths. The signals for the aliphatic side chain are found in the upfield region of the spectrum.

Predicted ¹H NMR Data for 1-Hydroxy-4-isopentoxybenzene (in CDCl₃) This table contains predicted data based on known substituent effects and data from similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-66.82d9.02H
H-3, H-56.75d9.02H
Phenolic OH~5.0 (variable)s (broad)-1H
O-CH₂ -CH₂-3.90t6.62H
-CH₂-CH -(CH₃)₂1.80m-1H
O-CH₂-CH₂ -1.65q6.72H
-CH-(CH₃ )₂0.95d6.66H

Predicted ¹³C NMR Data for 1-Hydroxy-4-isopentoxybenzene (in CDCl₃) This table contains predicted data based on known substituent effects and data from similar compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)149.8
C-4 (C-O-Alkyl)153.5
C-2, C-6116.5
C-3, C-5115.8
C H₂-O-Ar68.5
C H₂-CH-38.0
C H-(CH₃)₂25.5
-CH-(C H₃)₂22.8

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. For 1-Hydroxy-4-isopentoxybenzene, COSY is instrumental in tracing the connectivity within the isopentoxy side chain. Cross-peaks would be expected between the O-CH₂ protons and the adjacent CH₂ protons, between those CH₂ protons and the CH methine proton, and finally between the CH methine proton and the terminal methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, in this case, carbon-13. researchgate.netlibretexts.org An HSQC spectrum would show a cross-peak connecting each proton signal (except the hydroxyl proton) to the carbon signal to which it is bonded, confirming the direct C-H attachments predicted in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a key technique for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. nih.gov It is particularly useful for identifying connections to quaternary (non-protonated) carbons and for linking different spin systems. Key HMBC correlations for this molecule would include:

Correlations from the O-CH₂ protons of the side chain to the aromatic C-4 carbon, confirming the ether linkage position.

Correlations from the aromatic protons (H-3/H-5) to the ether-linked C-4 and the hydroxyl-linked C-1.

Correlations from the aromatic protons (H-2/H-6) to the hydroxyl-linked C-1 and the ether-linked C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For a relatively flexible molecule like 1-Hydroxy-4-isopentoxybenzene, NOESY can provide conformational information. A key expected correlation would be between the O-CH₂ protons of the isopentoxy chain and the ortho-aromatic protons (H-3/H-5), confirming the spatial proximity of the side chain to the benzene ring.

Isotopic labeling involves the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C). While no specific isotopic labeling studies on 1-Hydroxy-4-isopentoxybenzene are prominently documented, this technique could be applied to gain deeper mechanistic insights. For instance, if this compound were synthesized from hydroquinone (B1673460) and an isopentyl halide, labeling the specific carbon of the halide with ¹³C would allow for the unequivocal tracking of that carbon in the final product's ¹³C NMR spectrum. This could be used to confirm reaction mechanisms, study potential rearrangements, or to help assign complex or overlapping signals in the NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of 1-Hydroxy-4-isopentoxybenzene is C₁₁H₁₆O₂. HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Calculated Exact Mass for C₁₁H₁₆O₂

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺C₁₁H₁₆O₂180.11503
[M+H]⁺C₁₁H₁₇O₂181.12286
[M+Na]⁺C₁₁H₁₆NaO₂203.10480

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion, [M]⁺, or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. nih.gov

For 1-Hydroxy-4-isopentoxybenzene, the fragmentation is expected to be dominated by cleavages within the isopentoxy side chain and the ether bond. A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Neutral Loss of the Isopentyl Group: A primary fragmentation would be the cleavage of the C₅H₁₀ (isopentene) group via a McLafferty-type rearrangement or direct cleavage, leading to a protonated hydroquinone ion at m/z 111.

Cleavage of the Ether Bond: Homolytic or heterolytic cleavage at the aryl-oxygen bond could lead to the formation of a hydroquinone radical cation (m/z 110) or related ions.

Fragmentation of the Isopentyl Chain: Loss of smaller neutral fragments, such as C₃H₇ (propyl radical) or C₄H₉ (butyl radical), from the side chain could also occur, leading to characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of a molecule. While most fundamental vibrations are active in both Raman and IR, their intensities can differ significantly, providing a comprehensive vibrational profile of the compound. For molecules without a center of symmetry, like 1-Hydroxy-4-isopentoxybenzene, many vibrations are active in both spectra.

The vibrational spectrum of 1-Hydroxy-4-isopentoxybenzene is characterized by the distinct contributions from the phenolic hydroxyl group, the isopentoxy alkyl chain, and the para-substituted benzene ring.

Key Vibrational Modes:

O-H Vibrations: The hydroxyl group gives rise to a characteristic O-H stretching vibration, which typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, its position and shape being sensitive to hydrogen bonding. The in-plane O-H bending vibration is also an important diagnostic peak.

C-H Vibrations: The spectrum shows contributions from both aromatic C-H stretching on the benzene ring (typically above 3000 cm⁻¹) and aliphatic C-H stretching from the isopentoxy group (typically below 3000 cm⁻¹). Bending vibrations (scissoring, wagging, twisting, and rocking) of the CH₂ and CH₃ groups in the alkyl chain appear in the fingerprint region.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring are observed in the 1400-1650 cm⁻¹ region. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which are typically strong in IR spectra.

C-O Vibrations: The C-O stretching vibrations from the ether linkage (Ar-O-C) and the phenolic hydroxyl group (Ar-O-H) are expected in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. These are often strong bands in the IR spectrum.

The following table summarizes the expected key vibrational frequencies for 1-Hydroxy-4-isopentoxybenzene based on the analysis of related phenolic compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
O-H Stretch3600 - 3200IR
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2960 - 2850IR, Raman
Aromatic C=C Stretch1650 - 1400IR, Raman
Aliphatic C-H Bend1470 - 1365IR, Raman
In-plane O-H Bend1410 - 1260IR
Aryl Ether C-O Stretch1270 - 1230IR
Phenolic C-O Stretch1260 - 1180IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like 1-Hydroxy-4-isopentoxybenzene, the most significant electronic transitions are of the π → π* type, originating from the conjugated π-electron system of the benzene ring. researchgate.net

The benzene chromophore exhibits characteristic absorption bands that are influenced by substituents on the ring. The hydroxyl (-OH) and isopentoxy (-O-C₅H₁₁) groups are both auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. Both groups have lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic π-system, an effect known as n-π conjugation. researchgate.net This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* transitions, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) compared to unsubstituted benzene.

Phenolic compounds typically display two main absorption bands in the UV region. researchgate.net The primary band (E2-band) and the secondary band (B-band) are shifted to longer wavelengths due to the presence of the auxochromic groups. The position of the absorption maximum (λmax) can also be influenced by the solvent used for the analysis. nih.govbiointerfaceresearch.com Polar solvents can interact with the solute through hydrogen bonding, which may affect the energy of the electronic orbitals and lead to shifts in the absorption spectrum. semanticscholar.orgresearchgate.net

Based on data for structurally similar 4-alkoxyphenols, the expected UV-Vis absorption maxima for 1-Hydroxy-4-isopentoxybenzene are presented below.

Solvent λmax (Band I) (nm) λmax (Band II) (nm) Electronic Transition
Methanol~290~225π → π
Cyclohexane~288~223π → π
Water~289~224π → π*

Computational Chemistry and Theoretical Studies of 1 Hydroxy 4 Isopentoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods are used to predict molecular structure, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. espublisher.com For 1-Hydroxy-4-isopentoxybenzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional structure (ground state geometry). mdpi.comnih.gov This involves optimizing all bond lengths and angles to find the lowest energy arrangement.

A key aspect of this analysis is the exploration of the conformational landscape. The flexible isopentoxy side chain can rotate around its single bonds, leading to various conformers with different energies. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped to identify the most stable conformer(s) and the energy barriers between them. The stability of the molecule can be analyzed in different environments, such as the gas phase and in a solvent like DMSO. nih.gov

Table 1: Predicted Ground State Geometrical Parameters for 1-Hydroxy-4-isopentoxybenzene (Illustrative Data)

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C-OH (Phenolic)1.365
Bond Length (Å)C-O (Ether)1.372
Bond Length (Å)O-H0.968
Bond Angle (°)C-O-H109.2
Bond Angle (°)C-O-C (Ether)118.5
Dihedral Angle (°)C-C-O-C (Ether Linkage)~180 (for most stable conformer)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. For 1-Hydroxy-4-isopentoxybenzene, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms, indicating these are the primary sites for donating electrons in a reaction (nucleophilic sites). The LUMO, conversely, represents the region most likely to accept electrons (electrophilic site). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov

The Fukui function is a more quantitative descriptor of reactivity derived from DFT. wikipedia.org It identifies the sites within a molecule that are most susceptible to nucleophilic attack (where adding an electron is most favorable, f+), electrophilic attack (where removing an electron is most favorable, f-), and radical attack (f0). ymerdigital.comscm.com For a substituted phenol (B47542), the ortho and para positions relative to the hydroxyl group are typically activated, and Fukui calculations can quantify this reactivity. researchgate.net

Table 2: Predicted Condensed Fukui Functions for Key Atoms in 1-Hydroxy-4-isopentoxybenzene (Illustrative Data)

Atom/Positionf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)Most Likely Attack
O (Phenolic)0.080.15Electrophilic
C (ortho to -OH)0.110.12Electrophilic
C (meta to -OH)0.050.04-
O (Ether)0.070.13Electrophilic

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. drexel.edu An MD simulation of 1-Hydroxy-4-isopentoxybenzene would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces between all atoms to track their trajectories. This approach is invaluable for understanding how the solvent influences the molecule's conformation and how intermolecular interactions, particularly hydrogen bonds, are formed and broken. mdpi.comrsc.org Analysis of these simulations can reveal the structure of the solvent around the hydrophilic hydroxyl group and the more hydrophobic isopentoxy group, providing insights into the molecule's solubility and behavior in biological environments.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is crucial for structural verification. DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For 1-Hydroxy-4-isopentoxybenzene, calculations would show the electron-donating effects of the hydroxyl and isopentoxy groups, which typically cause the aromatic protons ortho and meta to these groups to appear at different chemical shifts. modgraph.co.uk

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov This allows for the assignment of specific spectral peaks to the vibrations of particular bonds or functional groups, such as the characteristic O-H stretching of the phenol group, the C-O stretching of the ether linkage, and various vibrations of the aromatic ring and alkyl chain. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts and Vibrational Frequencies (Illustrative Data)

ParameterAssignmentPredicted Value
¹H NMR Shift (ppm)Phenolic -OH~5.0-6.0
¹H NMR Shift (ppm)Aromatic Protons6.7-6.9
¹H NMR Shift (ppm)-O-CH₂- (Ether)~3.9
Vibrational Frequency (cm⁻¹)O-H Stretch (Phenol)~3600
Vibrational Frequency (cm⁻¹)Aromatic C-H Stretch3050-3100
Vibrational Frequency (cm⁻¹)C-O Stretch (Ether)~1240

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. frontiersin.org Hydroquinone (B1673460) derivatives are known to exhibit various biological effects, such as tyrosinase inhibition. nih.govresearchgate.net In a computational SAR study, a series of molecules including 1-Hydroxy-4-isopentoxybenzene and its analogs would be modeled. Various computational descriptors (e.g., electronic properties like HOMO/LUMO energies, steric properties, and hydrophobicity) would be calculated for each molecule. These descriptors are then used to build a mathematical model, often using machine learning or statistical methods, that correlates them with experimentally measured activity. This model can then be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Reaction Mechanism Elucidation via Computational Pathways (e.g., rearrangements)

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. researchgate.net For 1-Hydroxy-4-isopentoxybenzene, a relevant reaction to study would be its oxidation, a characteristic reaction of hydroquinones that is central to their antioxidant activity and some of their biological functions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. mdpi.com This allows researchers to determine the activation energy for each step, identify the rate-determining step, and understand how the molecule's structure influences its reactivity, for instance, in radical scavenging processes.

Biological Activities and Mechanistic Investigations of 1 Hydroxy 4 Isopentoxybenzene in Vitro Focus

Enzyme Inhibition Studies (e.g., Lipoxygenase and related enzyme pathways if relevant analogs show activity)

Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory responses. nih.govcabidigitallibrary.org Inhibition of these enzymes is a key target for anti-inflammatory drug development. Studies have shown that simple phenolic compounds can inhibit lipoxygenase activity. For instance, eugenol (B1671780) and p-chlorophenol have been demonstrated to inhibit the formation of 5-HETE and 15-HETE by human polymorphonuclear leucocytes. nih.govjst.go.jpresearchgate.net The mechanism often involves the antioxidant properties of the phenols, which can quench the radical species involved in the catalytic cycle of lipoxygenase.

Another relevant enzyme target for phenolic compounds is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net Inhibition of tyrosinase is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Research on structurally related compounds, such as 4-substituted resorcinols, has shown potent tyrosinase inhibitory activity. mdpi.com For example, 4-tertiary butylphenol (4-TBP) acts as a competitive inhibitor for both the tyrosine hydroxylase and DOPA oxidase activities of tyrosinase. nih.gov Given that 1-Hydroxy-4-isopentoxybenzene possesses a 4-substituted phenolic structure, it is plausible that it could exhibit inhibitory activity against tyrosinase, though direct experimental evidence is required for confirmation.

Table 1: Examples of Enzyme Inhibition by Structurally Related Phenolic Compounds

Compound Enzyme Type of Inhibition IC50 / Activity Source
Eugenol Lipoxygenase - Dose-dependent inhibition of 5-HETE and 15-HETE formation nih.govjst.go.jpresearchgate.net
p-Chlorophenol Lipoxygenase - Inhibition of 5-HETE and 15-HETE formation nih.govjst.go.jpresearchgate.net
4-tertiary butylphenol Tyrosinase Competitive Inhibits tyrosine hydroxylase and DOPA oxidase activities nih.gov
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol Tyrosinase Competitive 0.2 ± 0.01 μM mdpi.com

Receptor Binding and Ligand-Target Interaction Assays (In Vitro)

Direct experimental data on the receptor binding profile of 1-Hydroxy-4-isopentoxybenzene is scarce. However, the study of how phenolic compounds interact with cellular receptors is an active area of research. Such interactions are fundamental to understanding their potential pharmacological effects.

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These assays are crucial in drug discovery for identifying compounds that can modulate receptor activity. Phenolic compounds have been shown to interact with various receptors, including nuclear receptors like the estrogen receptor (ER). marquette.edu For instance, certain phenolic compounds can bind to the human estrogen receptor-α (ERα), with their affinity being influenced by the position and nature of substituents on the phenol (B47542) ring. marquette.edu The binding is often mediated by hydrogen bonding and van der Waals interactions within the receptor's ligand-binding domain. marquette.edu

Given its phenolic structure, 1-Hydroxy-4-isopentoxybenzene could potentially interact with certain receptors. However, without specific binding assay data, its receptor affinity and selectivity remain speculative. Further research employing techniques such as radioligand binding assays or fluorescence polarization displacement assays would be necessary to elucidate its receptor binding profile.

Cellular Assays for Investigating Molecular Mechanisms and Signal Transduction Pathways

The influence of phenolic compounds on cellular signaling pathways is a key aspect of their biological activity. nih.govresearchgate.netmdpi.comresearchgate.net While specific cellular assay data for 1-Hydroxy-4-isopentoxybenzene is not available, the effects of other polyphenols on various signaling cascades have been extensively studied. These studies provide a framework for postulating the potential molecular mechanisms of 1-Hydroxy-4-isopentoxybenzene.

Phenolic compounds are known to modulate several inflammation-associated signaling pathways. nih.govresearchgate.net These include:

Nuclear Factor-κB (NF-κB) Pathway: Many phenolic compounds can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. nih.govresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathways: Phenols can affect the phosphorylation and activation of MAPKs such as ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli. nih.govresearchgate.netresearchgate.net

PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, can also be modulated by phenolic compounds. mdpi.com

Cellular assays, such as Western blotting, reporter gene assays, and high-content screening, are instrumental in dissecting these effects. nih.gov For example, a high-content screening assay was used to evaluate the effects of various bisphenol analogues on hepatic lipid accumulation by measuring changes in gene expression related to fatty acid synthesis and oxidation. nih.gov Such assays would be essential to determine if 1-Hydroxy-4-isopentoxybenzene can modulate these or other signaling pathways, thereby providing insight into its potential cellular effects.

Antioxidant and Free Radical Scavenging Properties (In Vitro Characterization)

The antioxidant properties of phenolic compounds are one of their most well-documented biological activities. The hydroxyl group on the aromatic ring enables them to donate a hydrogen atom or an electron to neutralize free radicals. The in vitro antioxidant capacity of 1-Hydroxy-4-isopentoxybenzene can be characterized using various standard assays.

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in absorbance at a specific wavelength. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). researchgate.netnih.govnih.gove3s-conferences.org

While specific DPPH or ABTS assay results for 1-Hydroxy-4-isopentoxybenzene are not widely reported, studies on other phenolic compounds demonstrate a clear structure-activity relationship. The number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring, significantly influence the antioxidant capacity. mdpi.com For instance, compounds with more hydroxyl groups generally exhibit higher antioxidant activity. mdpi.com The isopentoxy group in 1-Hydroxy-4-isopentoxybenzene, being an electron-donating group, may positively influence its radical scavenging ability.

Table 2: Antioxidant Activity of Representative Phenolic Compounds in DPPH and ABTS Assays

Compound Assay IC50 / TEAC Value Source
Hydroxytyrosol DPPH - researchgate.net
Hydroxytyrosol ABTS - researchgate.net
Methanol extract of Macaranga hypoleuca DPPH 14.31 µg/mL e3s-conferences.org
Ethyl acetate (B1210297) fraction of Macaranga hypoleuca ABTS 2.10 µg/mL e3s-conferences.org
MPBHQ (a novel tetraphenolic compound) DPPH 7.93 μg/mL nih.gov
Trolox (Standard) DPPH 0.221 μM nih.gov

Bioactivity against Specific Organisms or Pathogens (e.g., insect repellent activity of related phenolics)

The bioactivity of phenolic compounds extends to effects on various organisms, including microorganisms and insects. While specific data for 1-Hydroxy-4-isopentoxybenzene is limited, the properties of related phenolic structures provide some insights.

Antimicrobial Activity: Phenolic compounds are known to possess antimicrobial properties. nih.govmdpi.com Their mechanism of action can involve disruption of the microbial cell membrane, inhibition of enzymes, or interference with nucleic acid synthesis. The structure of the alkyl substituent in 4-alkylphenols has been shown to influence their antimicrobial effect, with an increase in the number of carbon atoms in the alkyl radical generally leading to increased activity against a range of microbes. nih.gov For example, carvacrol (B1668589) and thymol, which are phenolic monoterpenoids, exhibit strong anti-staphylococcal activity. mdpi.com

Insect Repellent Activity: Several phenolic compounds have been identified as having insect repellent properties. researchgate.netnih.govresearcher.lifenih.gov These compounds can act as feeding deterrents or interfere with the insect's sensory perception. researchgate.netnih.gov For example, 4-methoxyphenol, a compound structurally similar to 1-Hydroxy-4-isopentoxybenzene, has been identified as a mosquito repellent constituent in the headspace vapors of Conyza newii. researchgate.net This suggests that 1-Hydroxy-4-isopentoxybenzene may also possess insect repellent properties, although this would need to be confirmed through specific bioassays.

Investigation of Metabolic Transformation Pathways using In Vitro Enzyme Systems

In vitro enzyme systems are crucial for studying the metabolic fate of chemical compounds. frontiersin.orgmdpi.comnih.gov These systems, which typically utilize liver microsomes, S9 fractions, or recombinant enzymes, can identify potential metabolites and the enzymes responsible for their formation. frontiersin.orgmdpi.comresearchgate.net While specific metabolic studies on 1-Hydroxy-4-isopentoxybenzene are not documented, general metabolic pathways for phenolic and alkoxy-aromatic compounds can be inferred.

Phenolic compounds are typically metabolized through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For 1-Hydroxy-4-isopentoxybenzene, potential metabolic transformations could include:

O-dealkylation: The isopentoxy group could be cleaved to form hydroquinone (B1673460).

Hydroxylation: Additional hydroxyl groups could be introduced onto the aromatic ring.

Conjugation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites.

Investigating these pathways would involve incubating 1-Hydroxy-4-isopentoxybenzene with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions) and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites. frontiersin.orgresearchgate.net

Applications in Advanced Materials and Chemical Technology Non Clinical Focus

Utilization as a Synthetic Intermediate for the Preparation of Complex Organic Molecules

The reactivity of the hydroxyl group and the ability to undergo substitution on the aromatic ring make 1-Hydroxy-4-isopentoxybenzene, a member of the 4-alkoxyphenol family, a versatile synthetic intermediate. Its structure is particularly relevant in the synthesis of molecules requiring a specific balance of rigid and flexible segments, such as liquid crystals.

4-Alkoxyphenols are foundational precursors in the synthesis of thermotropic liquid crystals, which are materials that exhibit liquid-crystalline properties within a specific temperature range. The synthesis often involves esterification or etherification reactions at the phenolic hydroxyl group to build larger, rod-like molecules. The alkoxy chain, in this case, the isopentoxy group, plays a critical role in determining the physical properties of the final molecule, such as its melting point and the temperature range of its liquid crystal phases (mesophases). The length and branching of the alkoxy chain influence the intermolecular spacing and packing, which dictates the type of mesophase observed (e.g., nematic, smectic). For instance, hydrogen-bonded liquid crystal complexes have been successfully formed between various 4-alkoxystilbazoles and chlorophenols, demonstrating the importance of the alkoxy group in modulating mesophase stability. whiterose.ac.uk

The general synthetic pathway to such complex molecules often begins with the modification of the 4-alkoxyphenol. For example, it can be reacted with an appropriate acid chloride to form a phenyl-ester linkage, a common core structure in many liquid crystal molecules. The isopentoxy group provides the necessary flexibility and steric effects to disrupt perfect crystalline packing, allowing for the formation of the desired mesophases.

Table 1: Potential Synthetic Reactions Involving 1-Hydroxy-4-isopentoxybenzene

Reaction Type Reagents Product Class Potential Application
Williamson Ether Synthesis Alkyl Halide (e.g., 4-Nitrobenzyl bromide), Base (e.g., K₂CO₃) Di-substituted Benzene (B151609) Ethers Intermediates for dyes, pharmaceuticals
Esterification (Schotten-Baumann) Acyl Chloride (e.g., 4-Methoxybenzoyl chloride), Base (e.g., Pyridine) Phenyl Esters Liquid Crystals, Polymers
Electrophilic Aromatic Substitution Nitrating Mixture (HNO₃/H₂SO₄) Nitrated Phenols Intermediates for agrochemicals, reduction to amines

Potential Applications in Polymer Chemistry and Resin Synthesis

While not a primary monomer for large-scale commodity plastics, 1-Hydroxy-4-isopentoxybenzene has potential utility in specialty polymers and resins where specific properties are desired. Its phenolic nature allows it to act as a chain terminator or modifier in certain polymerization reactions, controlling molecular weight and influencing the final properties of the polymer.

The isopentoxy group, being a non-polar, flexible chain, can impart several desirable characteristics to a polymer backbone:

Increased Solubility: The alkyl group can enhance the solubility of the polymer in non-polar organic solvents.

Plasticization: Incorporated into a rigid polymer, the flexible side chain can act as an internal plasticizer, lowering the glass transition temperature (Tg) and increasing the flexibility of the material.

Surface Modification: The hydrophobic nature of the isopentoxy group can influence the surface properties of the polymer, potentially increasing its water repellency or altering its adhesion characteristics.

A notable application of related 4-alkoxyphenols is in the synthesis of polymer films used as alignment layers for liquid crystal displays (LCDs). Polystyrene derivatives can be chemically modified with 4-alkoxyphenols. nih.govmdpi.com When a thin film of this modified polymer is coated onto a substrate, the alkoxy side chains influence the surface energy and topography, which in turn directs the orientation of the liquid crystal molecules in the display, a critical factor for display performance. nih.gov The specific length and shape of the alkoxy group (such as isopentoxy) can be tailored to optimize the alignment properties for different types of liquid crystals.

Table 2: Predicted Influence of Isopentoxy Group on Polymer Properties

Polymer Type Potential Role of 1-Hydroxy-4-isopentoxybenzene Predicted Effect on Property
Epoxy Resins Co-curing agent or modifier Increased flexibility, improved impact resistance, lower cross-link density
Polyesters Chain terminator (as a monofunctional phenol) Control of molecular weight, enhanced solubility
Polystyrenes (modified) Functional side group Lowered surface energy, acts as an LC alignment layer precursor nih.govmdpi.com

Role in the Development of Agrochemicals and Bio-based Pest Control Agents

In the field of agrochemicals, active ingredients are rarely applied in their pure form. They are typically combined with several "inert" ingredients to create a formulation that is safe, stable, and effective for application. researchgate.netpurdue.edu These formulations, such as emulsifiable concentrates (EC) or suspension concentrates (SC), often require surfactants or emulsifiers to stabilize a mixture of oil- and water-based components. agropages.com

The chemical structure of 1-Hydroxy-4-isopentoxybenzene, with its polar phenolic "head" and non-polar five-carbon "tail," gives it amphiphilic properties characteristic of a non-ionic surfactant. This structure suggests a potential role as a formulation adjuvant in agrochemical products. nih.gov

Potential roles include:

Emulsifier: Stabilizing oil-in-water emulsions, which are common for delivering water-insoluble active ingredients. agropages.com

Dispersant: Helping to keep solid particles of an active ingredient suspended evenly in a liquid carrier.

Adjuvant: Enhancing the efficacy of the active ingredient by improving its spreading on and penetration into the waxy cuticle of plant leaves. agropages.com

While specific pesticides derived directly from 1-Hydroxy-4-isopentoxybenzene are not prominent, its structural motif (a substituted phenol (B47542) ether) is a common feature in many biologically active molecules. Therefore, it could also serve as a key synthetic intermediate for a novel active ingredient, where the isopentoxy group is tailored to optimize biological activity and environmental fate.

Table 3: Potential Formulation Roles for 1-Hydroxy-4-isopentoxybenzene

Formulation Type Function of Adjuvant How the Compound's Structure Fits the Role
Emulsifiable Concentrate (EC) Emulsifier The polar hydroxyl group is hydrophilic, while the isopentoxy and benzene components are lipophilic, helping to stabilize oil-water interfaces.
Suspension Concentrate (SC) Wetting Agent / Dispersant Can adsorb onto the surface of solid pesticide particles, preventing them from agglomerating in the aqueous carrier.

Use in the Design of Analytical Probes or Reagents

The phenolic group of 1-Hydroxy-4-isopentoxybenzene is electrochemically active, meaning it can be easily oxidized. This redox property is the basis for its potential use in the field of analytical chemistry, particularly in the development of electrochemical sensors. nih.gov Phenolic compounds are a significant class of analytes, and various sensor platforms are designed for their detection in environmental and food samples. nih.govmdpi.com

Potential analytical applications include:

Electrode Surface Modifier: The compound could be electropolymerized onto the surface of a carbon or metal electrode. The resulting thin polymer film can act as a selective recognition layer, pre-concentrating certain analytes from a sample or facilitating their electrochemical detection. proquest.com The isopentoxy group would influence the film's morphology and hydrophobicity, thereby tuning its selectivity.

Derivatization Reagent: In a manner similar to other hydroquinone-based reagents, 1-Hydroxy-4-isopentoxybenzene could be chemically modified to create a reagent that reacts with a non-electroactive analyte (e.g., an amine). acs.org This reaction would tag the target analyte with the electroactive phenol ether moiety, allowing for its sensitive detection using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Chromatographic Standard: As a member of the hydroquinone (B1673460) ether family, it can serve as a reference standard in the development of analytical methods, such as capillary electrochromatography, for the separation and quantification of related compounds in cosmetic or industrial products. nih.govrsc.org

Table 4: Potential Applications in Analytical Chemistry

Application Area Principle Specific Role of 1-Hydroxy-4-isopentoxybenzene
Electrochemical Sensors Redox activity of the phenol group Modifier for electrode surfaces; target analyte for sensor development nih.govproquest.com
Chemical Derivatization Reaction with target analytes to impart a detectable property Precursor for a reagent to make non-electroactive molecules detectable acs.org
Chromatography Separation and quantification Analytical standard for method development (e.g., HPLC, CEC) nih.govrsc.org

Q & A

Q. Basic

  • Etherification : React 4-hydroxybenzene derivatives with isopentyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone, reflux) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
  • Characterization : Validate structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.7–7.2 ppm) and FT-IR (O-H stretch ~3200 cm⁻¹) .

What experimental strategies are effective in elucidating the unknown toxicological profile of 1-Hydroxy-4-isopentoxybenzene?

Q. Advanced

  • In vitro assays : Conduct Ames tests (reverse mutation assay) to assess mutagenicity and MTT assays on human cell lines (e.g., HepG2) for cytotoxicity .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to estimate EC₅₀ values .
  • Predictive modeling : Apply QSAR tools (e.g., EPA’s TEST) to predict persistence/bioaccumulation .
    Note : Prioritize small-scale studies due to limited hazard data .

How can researchers resolve contradictions in stability data for 1-Hydroxy-4-isopentoxybenzene under varying pH conditions?

Q. Advanced

  • Systematic stability studies :
    • Prepare solutions at pH 2–12 (HCl/NaOH buffers).
    • Monitor degradation via UV-Vis spectroscopy (λmax shifts indicate structural changes).
    • Analyze by LC-MS to identify degradation products .
  • Statistical analysis : Use ANOVA to compare degradation rates across pH groups and validate reproducibility .
    Example : A study on 4-hydroxybenzoic acid derivatives found pH-dependent ester hydrolysis .

What analytical techniques reliably characterize 1-Hydroxy-4-isopentoxybenzene in complex matrices?

Q. Basic

  • Chromatography :
    • HPLC-DAD : C18 column, mobile phase = methanol:water (70:30), retention time ~8.5 min .
    • GC-MS : Derivatize with BSTFA for volatility; monitor m/z 180 (parent ion) .
  • Spectroscopy :
    • NMR : Look for methoxy (-OCH₃) singlet at δ 3.8 ppm and hydroxyl (-OH) proton .
  • Quality control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

How to design a study investigating the biological activity of 1-Hydroxy-4-isopentoxybenzene derivatives with limited prior data?

Q. Advanced

  • Hypothesis-driven framework (PICO):
    • Population : Cancer cell lines (e.g., MCF-7).
    • Intervention : Derivatives with modified alkoxy chains.
    • Comparison : Positive controls (e.g., doxorubicin).
    • Outcome : IC₅₀ values from dose-response curves .
  • Iterative optimization : Use DoE (Design of Experiments) to vary substituents and assess structure-activity relationships .
  • Data validation : Replicate results across ≥3 independent experiments and report uncertainties (e.g., SEM ± 5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.